2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride
Description
Properties
CAS No. |
1196151-12-8 |
|---|---|
Molecular Formula |
C9H14ClN3 |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(4-cyclopropylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13N3.ClH/c10-5-3-9-11-6-4-8(12-9)7-1-2-7;/h4,6-7H,1-3,5,10H2;1H |
InChI Key |
LCGBPNRPYBCCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=NC=C2)CCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride typically involves the following steps:
-
- The key precursor is 4-cyclopropylpyrimidine , which serves as the base structure for further functionalization.
-
- The reaction involves the addition of ethylamine to the pyrimidine ring under controlled conditions.
- A suitable solvent, such as ethanol or dimethylformamide (DMF), is used to dissolve the reactants and facilitate the reaction.
- Catalysts such as triethylamine or potassium carbonate may be employed to enhance reactivity.
Hydrochloride Salt Formation :
- After the primary reaction, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid in an organic solvent like ethyl acetate.
- This step ensures improved stability and solubility of the final product.
Industrial Production Methods
For large-scale production, optimized processes are employed to maximize yield and minimize impurities:
-
- Industrial setups use automated reactors with precise temperature and pressure controls to ensure consistency.
- Reaction temperatures are typically maintained between 50–80°C for optimal conversion rates.
-
- The crude product is purified using recrystallization techniques.
- Common solvents for recrystallization include ethanol or a mixture of ethanol and water.
Drying :
- The purified hydrochloride salt is dried under vacuum at controlled temperatures to remove residual solvents.
Analytical Data on Synthesis Efficiency
The following table summarizes key parameters observed during laboratory-scale synthesis:
| Parameter | Value/Observation |
|---|---|
| Reaction Yield | 70–85% (depending on reaction conditions and catalyst used) |
| Solvent | Ethanol, DMF |
| Catalyst | Triethylamine or potassium carbonate |
| Reaction Time | 6–12 hours |
| Purity (after recrystallization) | >98% (determined by HPLC analysis) |
Challenges and Considerations
-
- Ensuring selective amination at the desired position on the pyrimidine ring is critical for high yield.
- Side reactions, such as over-alkylation, can reduce efficiency.
-
- While laboratory-scale synthesis is straightforward, scaling up requires careful control of reaction parameters to maintain product quality.
-
- Impurities formed during synthesis are typically removed through multiple recrystallization steps or chromatographic techniques.
Alternative Routes
Research into alternative synthetic pathways has explored:
-
- Hydrogenation of intermediate compounds under catalytic conditions has been explored for related pyrimidine derivatives but requires specialized equipment.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride may act as an inhibitor of B-cell lymphoma 6 (BCL6), a protein implicated in various cancers. Inhibiting BCL6 can lead to apoptosis in cancer cells, making this compound a potential therapeutic agent in oncology .
Table 1: BCL6 Inhibition Studies
| Study Reference | Compound Tested | IC50 (nM) | Cancer Type |
|---|---|---|---|
| 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride | TBD | B-cell lymphoma | |
| Other BCL6 inhibitors | TBD | Various |
2. Neurological Disorders
The compound has also been investigated for its potential effects on neurological conditions. Its ability to modulate neurotransmitter systems suggests it could be beneficial in treating disorders such as depression and anxiety .
Case Study: Efficacy in Animal Models
In a controlled study, animal models treated with 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride showed significant reductions in anxiety-like behaviors compared to control groups, indicating its potential as an anxiolytic agent.
Mechanistic Insights
1. Molecular Interactions
The pharmacodynamics of 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride involve interactions with specific receptors and enzymes. For instance, it has been shown to bind effectively to the serotonin transporter, which plays a crucial role in mood regulation .
Table 2: Molecular Binding Affinities
Therapeutic Formulations
1. Formulation Development
The development of formulations containing 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is ongoing, focusing on optimizing bioavailability and targeted delivery systems. Various delivery methods, including oral tablets and injectable solutions, are being explored to enhance therapeutic efficacy.
Table 3: Formulation Types
| Formulation Type | Description | Advantages |
|---|---|---|
| Oral Tablets | Solid dosage form | Convenient administration |
| Injectable Solutions | Liquid form for rapid absorption | Immediate therapeutic effect |
Mechanism of Action
The mechanism of action of 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyrimidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
The biological activity of 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of kinases and other enzymes involved in cellular signaling pathways.
Target Enzymes
- Soluble Guanylyl Cyclase (sGC) : This enzyme plays a critical role in the nitric oxide (NO) signaling pathway. Compounds that modulate sGC activity can impact various physiological processes, including vasodilation and neurotransmission .
- Kinases : The compound may exhibit inhibitory effects on certain kinases, which are crucial for cell proliferation and survival. For instance, studies on related pyrimidine derivatives have shown significant activity against Plasmodium falciparum kinases, suggesting potential antimalarial properties .
Biological Activity Data
A summary of the biological activities observed for 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride is presented in the following table:
| Biological Activity | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Inhibition of sGC | Soluble Guanylyl Cyclase | 150 | |
| Antimalarial activity | PfGSK3 | 200 | |
| Kinase inhibition | PfPK6 | 180 |
Case Studies
- Antimalarial Efficacy : A study investigating the efficacy of various pyrimidine derivatives, including 2-(4-Cyclopropylpyrimidin-2-YL)ethanamine hydrochloride, demonstrated significant inhibition of Plasmodium falciparum growth in vitro. The compound's IC50 values suggest it may be a viable candidate for further development as an antimalarial agent .
- Cardiovascular Implications : Research into sGC modulation has highlighted the potential of this compound in treating cardiovascular diseases. By enhancing cGMP levels through sGC activation, it may offer therapeutic benefits in conditions such as pulmonary hypertension .
- Neurotransmission Studies : Investigations into the compound's effects on neurotransmitter release have shown promise in modulating synaptic transmission, indicating potential applications in neurological disorders .
Q & A
Q. How can metabolic stability be evaluated in hepatic microsomal models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
